(3E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one involves several steps. One common method includes the reaction of 5-bromo-1,1,1-trifluoro-4-chloropent-3-en-2-one with morpholine under specific conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions but utilizes industrial equipment for mixing, heating, and purification to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-bromo-1,1,1-trifluoro-4-chloropent-3-en-2-one: Similar in structure but with a chlorine atom instead of the morpholine group.
5-bromo-1,1,1-trifluoro-4-hydroxypent-3-en-2-one: Contains a hydroxyl group instead of the morpholine group.
Uniqueness
The presence of the morpholine group in 5-bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one imparts unique chemical properties, such as increased solubility in polar solvents and enhanced reactivity in certain chemical reactions . These properties make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H11BrF3NO2 |
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Molecular Weight |
302.09 g/mol |
IUPAC Name |
(E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one |
InChI |
InChI=1S/C9H11BrF3NO2/c10-6-7(5-8(15)9(11,12)13)14-1-3-16-4-2-14/h5H,1-4,6H2/b7-5+ |
InChI Key |
GXJOWVIDQBCAPP-FNORWQNLSA-N |
Isomeric SMILES |
C1COCCN1/C(=C/C(=O)C(F)(F)F)/CBr |
Canonical SMILES |
C1COCCN1C(=CC(=O)C(F)(F)F)CBr |
Origin of Product |
United States |
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